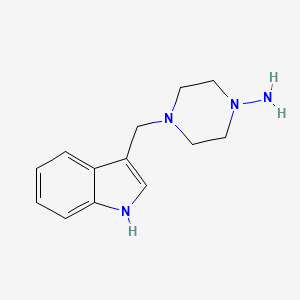
4-((1H-Indol-3-yl)methyl)piperazin-1-amine
Numéro de catalogue B8691624
Poids moléculaire: 230.31 g/mol
Clé InChI: WAEYKEUXVHQOSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US03997539
Procedure details


To a stirred mixture of 10.5 g of lithium aluminum hydride in 100 ml. of 1,2-dimethoxyethane is added slowly 38 g (0.16 mol) of 3-(4-nitrosopiperazin-1-yl) methylindole while maintaining the temperature below 35° C. After total addition of the material, the mixture is refluxed for four hours. The reaction mixture is cooled to 0° C. and a solution of 50 ml. of water and 50 ml. of 1,2-dimethoxyethane is added slowly maintaining the temperature below 20° C. and an additional 50 ml. of water is added. The mixture is filtered and the solvent is removed from the filtrate. The residual solid is recrystallized from ethanol and water (2:1) to produce pure flakes of 3-(4-aminopiperazin-1-yl) methylindole, m.p. 147°-149° C. Analysis: Calculated for C13H18N4 :67.80% C; 7.88% H; 24.33% N Found: 67.69% C; 7.94% H; 24.28% N.


Name
3-(4-nitrosopiperazin-1-yl) methylindole
Quantity
38 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].COCCOC.[N:13]([N:15]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:17][CH2:16]1)=O>O>[NH2:13][N:15]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:17][CH2:16]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
3-(4-nitrosopiperazin-1-yl) methylindole
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)N1CCN(CC1)CC1=CNC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 35° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After total addition of the material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 20° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual solid is recrystallized from ethanol and water (2:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1CCN(CC1)CC1=CNC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
